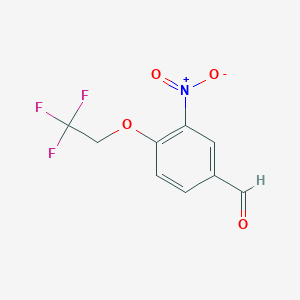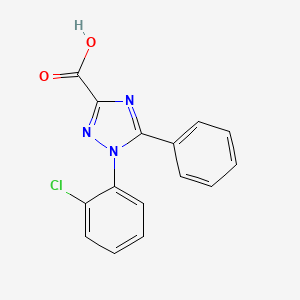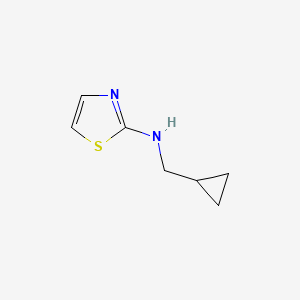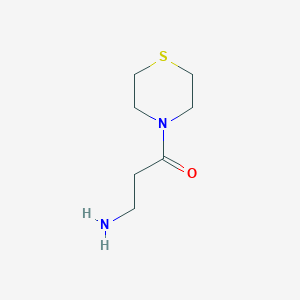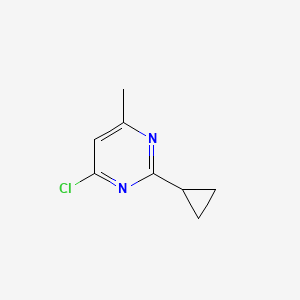
4-クロロ-2-シクロプロピル-6-メチルピリミジン
概要
説明
4-Chloro-2-cyclopropyl-6-methylpyrimidine is a chemical compound with the molecular formula C8H9ClN2 and a molecular weight of 168.63 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-cyclopropyl-6-methylpyrimidine is 1S/C8H9ClN2/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3 . This indicates the presence of a chlorine atom, a cyclopropyl group, and a methyl group attached to a pyrimidine ring.Physical and Chemical Properties Analysis
4-Chloro-2-cyclopropyl-6-methylpyrimidine is a liquid at room temperature . It has a molecular weight of 168.62 g/mol .科学的研究の応用
抗癌剤としての応用
4-クロロ-2-シクロプロピル-6-メチルピリミジン: は、ピリミジン誘導体であり、その抗癌作用で知られている化合物群に属します。 この化合物は、DNA複製を阻害したり、細胞増殖に重要な酵素を阻害したりすることで、特定の癌を標的にする薬剤の合成に使用できます .
抗菌剤および抗真菌剤としての用途
この化合物のピリミジンコアは、抗菌作用と抗真菌作用を示す物質にも見られます。 これは、耐性菌や真菌による感染症の治療に用いられる新しい薬剤の開発における貴重な中間体となります .
循環器系治療薬
ピリミジン誘導体は、降圧効果などの循環器系への有益な作用があることが知られています4-クロロ-2-シクロプロピル-6-メチルピリミジンは、血圧や心臓関連の他の病気を管理する薬剤の合成における前駆体となり得ます .
抗炎症作用と鎮痛作用
この化合物は、抗炎症薬と鎮痛薬の開発に貢献する可能性があります。 その構造は、従来の抗炎症薬に関連する副作用なしに、炎症を軽減し、痛みを和らげる薬剤を作成することを可能にします .
糖尿病治療薬の開発
ピリミジン骨格は、糖尿病治療薬の設計において重要です4-クロロ-2-シクロプロピル-6-メチルピリミジンは、DPP-IV阻害剤の合成に使用でき、これは2型糖尿病患者における血糖値を制御する経口血糖降下薬の1つのクラスです .
神経保護剤
研究によると、ピリミジン誘導体は神経保護効果を持つ可能性があります。 この化合物は、アルツハイマー病やパーキンソン病などの病気において特に重要な、神経細胞の損傷や変性を防ぐ薬剤の開発に使用できる可能性があります .
抗寄生虫剤および抗マラリア剤としての応用
ピリミジンの構造的多様性により、抗寄生虫剤と抗マラリア剤を作成するのに適しています4-クロロ-2-シクロプロピル-6-メチルピリミジンは、マラリアなどの寄生虫感染症と闘う化合物の合成において不可欠な役割を果たす可能性があります .
農業用化学薬品
最後に、この化合物は農業においても潜在的な用途があります。 これは、より効果的で環境に優しい新しい殺虫剤や除草剤の開発に使用でき、作物の保護と食料生産効率の向上に役立ちます .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H317, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
作用機序
Target of Action
The primary target of 4-Chloro-2-cyclopropyl-6-methylpyrimidine is homogentisate solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .
Mode of Action
4-Chloro-2-cyclopropyl-6-methylpyrimidine, and its metabolite des-morpholinocarbonyl cyclopyrimorate (DMC), inhibit the activity of HST . This inhibition results in a significant accumulation of homogentisate and a reduction in the level of plastoquinone .
Biochemical Pathways
The compound affects the plastoquinone biosynthesis pathway by inhibiting HST . This leads to a disruption in the normal functioning of the pathway, causing an accumulation of homogentisate and a decrease in plastoquinone .
Pharmacokinetics
It’s known that the compound is metabolized into dmc in plants .
Result of Action
The inhibition of HST by 4-Chloro-2-cyclopropyl-6-methylpyrimidine and DMC leads to bleaching symptoms in plants, similar to those caused by existing carotenoid biosynthesis inhibitors . This is due to the disruption of the plastoquinine biosynthesis pathway, which is essential for the normal functioning of plants .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-cyclopropyl-6-methylpyrimidine can be influenced by various environmental factors. It’s important to note that the compound is used as a herbicide for weed control in rice fields , suggesting that it’s designed to be stable and effective in such environments.
生化学分析
Biochemical Properties
4-Chloro-2-cyclopropyl-6-methylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, thereby influencing DNA replication and repair processes .
Cellular Effects
The effects of 4-Chloro-2-cyclopropyl-6-methylpyrimidine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular functions. Additionally, it can affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 4-Chloro-2-cyclopropyl-6-methylpyrimidine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound has also been shown to affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-cyclopropyl-6-methylpyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-cyclopropyl-6-methylpyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular functions .
Metabolic Pathways
4-Chloro-2-cyclopropyl-6-methylpyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it has been shown to influence the pyrimidine synthesis pathway .
Transport and Distribution
The transport and distribution of 4-Chloro-2-cyclopropyl-6-methylpyrimidine within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its efficacy and toxicity .
Subcellular Localization
4-Chloro-2-cyclopropyl-6-methylpyrimidine is localized in various subcellular compartments. Its activity and function can be influenced by its subcellular localization. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall activity .
特性
IUPAC Name |
4-chloro-2-cyclopropyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLILYTYYFLBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[Bis(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1461208.png)
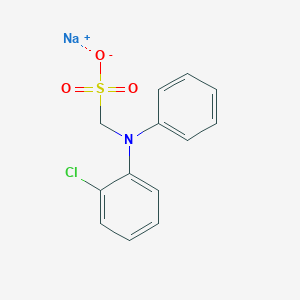


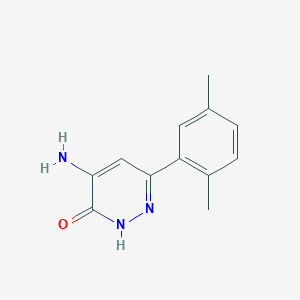

![4-[(Methylamino)sulfonyl]butanoic acid](/img/structure/B1461220.png)
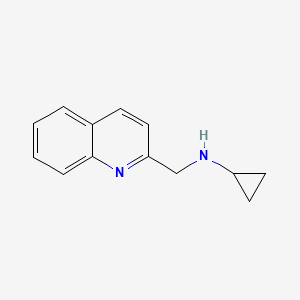
![3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid](/img/structure/B1461222.png)
